

Technical Guide: Physicochemical Properties of 1-(2,5-Dichlorophenyl)propan-2-one

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Compound of Interest

Compound Name: 1-(2,5-Dichlorophenyl)propan-2-one

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Abstract

This document provides a comprehensive overview of the known physicochemical properties of **1-(2,5-Dichlorophenyl)propan-2-one**, a chlorinated aromatic ketone. Due to a notable lack of extensive experimental data in publicly accessible literature, this guide combines confirmed identifiers with computed property predictions to offer a foundational understanding of this compound. The content herein is intended to support research and development activities by providing key data points, generalized experimental methodologies, and logical workflows for further investigation. This guide emphasizes the distinction between experimentally verified and computationally predicted data to ensure clarity and precision for the scientific community.

Chemical Identity and Structure

1-(2,5-Dichlorophenyl)propan-2-one is a chemical compound with the molecular formula $C_9H_8Cl_2O$.^[1] Its structure consists of a propane-2-one backbone substituted with a 2,5-dichlorophenyl group at the first position.

Table 1: Chemical Identifiers

Identifier	Value	Reference
IUPAC Name	1-(2,5-Dichlorophenyl)propan-2-one	[1]
CAS Number	102052-40-4	[2]
Molecular Formula	C ₉ H ₈ Cl ₂ O	[1]
Molecular Weight	203.06 g/mol	[1][3]
Canonical SMILES	CC(=O)CC1=C(C=C(C=C1)Cl)Cl	
InChI Key	Not available in search results	

Physicochemical Properties

Experimental data on the physicochemical properties of **1-(2,5-Dichlorophenyl)propan-2-one** are limited. The following table includes both available and computationally predicted values to provide a preliminary profile of the compound. It is crucial to note the distinction between experimental and predicted data for any application.

Table 2: Physicochemical Data

Property	Value	Data Type	Reference
Melting Point	Data not available	Experimental	
Boiling Point	Data not available	Experimental	
Solubility	Data not available	Experimental	
logP (Octanol-Water Partition Coefficient)	3.3	Computed	[3][4]
Polar Surface Area	17.1 Å ²	Computed	[3][4]
Refractive Index	Data not available	Computed	

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, MS) for **1-(2,5-Dichlorophenyl)propan-2-one** are not readily available in the public domain. Researchers are advised to perform their own analytical characterization to obtain these spectra.

Experimental Protocols

While specific, validated experimental protocols for **1-(2,5-Dichlorophenyl)propan-2-one** are not available in the cited literature, this section provides generalized methodologies that can be adapted for its synthesis and analysis.

Hypothetical Synthesis Protocol

A plausible synthesis route for **1-(2,5-Dichlorophenyl)propan-2-one** could involve a Friedel-Crafts acylation reaction or a similar method. The following is a generalized, hypothetical protocol based on common organic synthesis techniques.

Reaction: 1,4-Dichlorobenzene with chloroacetone in the presence of a Lewis acid catalyst.

Materials:

- 1,4-Dichlorobenzene
- Chloroacetone
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM) as solvent
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate (NaHCO_3), aqueous solution
- Anhydrous magnesium sulfate (MgSO_4)
- Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.
- Cool the suspension to 0°C in an ice bath.
- Slowly add a solution of 1,4-dichlorobenzene and chloroacetone in anhydrous dichloromethane from the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
- Separate the organic layer and extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Characterization Workflow

A standard workflow for the analytical characterization of a newly synthesized batch of **1-(2,5-Dichlorophenyl)propan-2-one** would include the following steps to confirm its identity, purity, and structure.

Workflow Steps:

- Purity Assessment:

- High-Performance Liquid Chromatography (HPLC): Develop a method using a suitable stationary phase (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) to determine the purity of the compound and identify any impurities.
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can be used to assess purity and provide initial mass spectral data.
- Structural Elucidation:
 - Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR to determine the proton environment.
 - ^{13}C NMR to identify the number and types of carbon atoms.
 - 2D NMR techniques (e.g., COSY, HSQC, HMBC) to establish connectivity.
 - Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact mass and elemental composition.
 - Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch.
- Physicochemical Property Determination:
 - Melting Point: Use a digital melting point apparatus.
 - Boiling Point: Determine under reduced pressure for high-boiling compounds.
 - Solubility: Test solubility in a range of common laboratory solvents (e.g., water, ethanol, DMSO, dichloromethane).

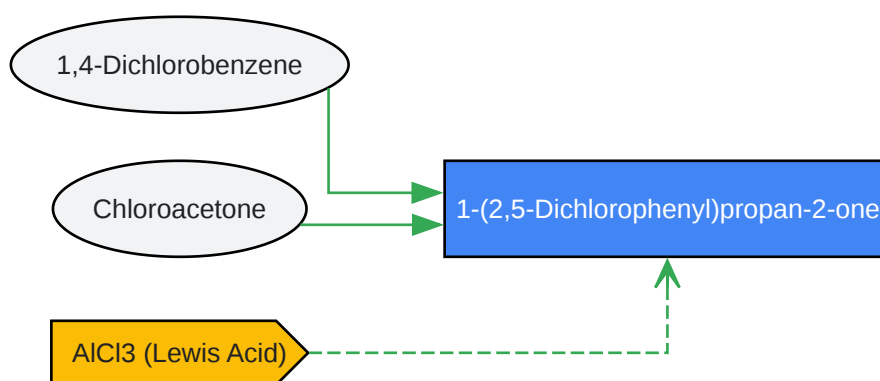
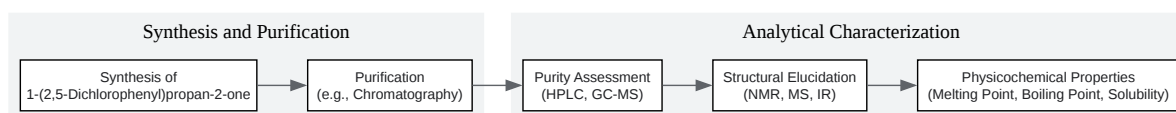
Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or associated signaling pathways of **1-(2,5-Dichlorophenyl)propan-2-one**. However, related compounds, such as synthetic cathinones, are known to have effects on the central nervous system, often interacting with monoamine transporters.[5] Any investigation into the

biological effects of this compound should be approached with appropriate caution and would represent a novel area of research.

Visualizations

Logical Workflow for Physicochemical Characterization



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